molecular formula C16H16O3 B2517920 Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate CAS No. 501031-62-5

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

Cat. No.: B2517920
CAS No.: 501031-62-5
M. Wt: 256.301
InChI Key: DLLJYRFYTBGGEX-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate is a phenolic amide ester of interest in biochemical and agricultural research. Compounds with this structural motif are investigated for their potent cell-permeable anti-inflammatory activity. Related studies show that such derivatives can significantly inhibit pivotal inflammatory cytokines, including IL-6, IL-1β, IL-8, and TNF-α, in LPS-stimulated human immune cells (e.g., THP-1 and PBMCs) by targeting the NF-κB signaling pathway . The proposed mechanism involves the compound binding to IκB kinase (IKK), thereby inhibiting NF-κB p65 phosphorylation and subsequent cytokine production . Furthermore, structurally similar phenylpropanoate esters are reported to exhibit phytotoxic properties and function as nitrification inhibitors in plant root systems, suggesting potential applications in plant science and sustainable agriculture . This combination of bioactivities makes this compound a promising candidate for further pharmacological and agrochemical development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJYRFYTBGGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water\text{3-(4-hydroxyphenyl)-2-phenylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalyst​Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction Conditions :

  • Base : KOH (2.0–3.0 eq)

  • Solvent : 50% aqueous ethanol

  • Temperature : 78°C for 6 hours

  • Yield : 85–92% (for analogous compounds)

ProductKey FunctionalizationApplication
3-(4-Hydroxyphenyl)-2-phenylpropanoic acidCarboxylic acidPrecursor for amides, hydrazides

Hydrazinolysis

The ester reacts with hydrazine hydrate to form hydrazides, enabling peptide bond formation:

Reaction Conditions :

  • Reagent : Hydrazine hydrate (excess)

  • Solvent : Ethanol

  • Temperature : Reflux for 9 hours

  • Yield : 70–78% (for structurally similar esters)

Example Reaction :

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+NH2NH23-(4-Hydroxyphenyl)-2-phenylpropanehydrazide\text{Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-(4-Hydroxyphenyl)-2-phenylpropanehydrazide}

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group participates in alkylation reactions, such as with epichlorohydrin, to form ether derivatives. This step is pivotal in synthesizing pharmacologically active compounds:

Reaction Conditions :

  • Reagent : Epichlorohydrin (2.0–2.5 eq)

  • Catalyst : Potassium carbonate, KI (catalytic)

  • Solvent : Acetonitrile or MTBE

  • Temperature : 60–85°C for 2 hours

  • Yield : 65–75% (observed in Landiolol synthesis)

Product :

  • (S)-2,2-Dimethyl-1,3-dioxolan-4-yl methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-2-phenylpropanoate

Acetylation of the Hydroxyl Group

The hydroxyl group undergoes acetylation to form acetates, enhancing stability or modifying reactivity:

Reaction Conditions :

  • Reagent : Acetic anhydride (1.2 eq)

  • Catalyst : DMAP (0.1 eq)

  • Solvent : Dichloromethane

  • Temperature : 25°C for 4 hours

  • Yield : 82–88% (for related compounds)

Product :

  • Methyl 3-(4-acetoxyphenyl)-2-phenylpropanoate

C–C Coupling via Trichloroacetimidate Intermediates

The hydroxyl group is converted to a trichloroacetimidate, enabling Friedel-Crafts-type arylations:

Reaction Conditions :

  • Reagent : Trichloroacetonitrile (1.5 eq), DBU (1.0 eq)

  • Solvent : Dichloromethane

  • Temperature : 25°C for 2 hours

  • Yield : 80–90% (for methoxy-substituted analogs)

Example :

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoateTrichloroacetonitrileTrichloroacetimidate intermediateArene + TMSOTfMethyl 3-aryl-3-(4-hydroxyphenyl)-2-phenylpropanoate\text{this compound} \xrightarrow{\text{Trichloroacetonitrile}} \text{Trichloroacetimidate intermediate} \xrightarrow{\text{Arene + TMSOTf}} \text{Methyl 3-aryl-3-(4-hydroxyphenyl)-2-phenylpropanoate}

Enzymatic and Biological Interactions

While not a synthetic reaction, the compound’s hydroxyl and ester groups facilitate interactions with biological targets:

  • HDAC Inhibition : Structural analogs demonstrate histone deacetylase (HDAC) inhibition via binding to zinc-containing active sites .

  • Anti-inflammatory Activity : Hydrogen bonding between the hydroxyl group and enzyme residues (e.g., IKKβ) modulates cytokine suppression .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsProduct ApplicationYield Range
Ester HydrolysisKOH, aqueous ethanol, 78°CCarboxylic acid intermediates85–92%
HydrazinolysisHydrazine hydrate, ethanol refluxHydrazides for peptide synthesis70–78%
O-AlkylationEpichlorohydrin, K₂CO₃, KI, 60–85°CEther derivatives for drug synthesis65–75%
AcetylationAcetic anhydride, DMAP, 25°CAcetates for stability modification82–88%
C–C CouplingTrichloroacetonitrile, TMSOTfAryl derivatives for material science80–90%

Structural Insights Driving Reactivity

  • Hydroxyl Group : Enhances nucleophilic substitution and hydrogen-bonding capacity.

  • Ester Group : Susceptible to hydrolysis, aminolysis, and transesterification.

  • Aromatic Rings : Enable electrophilic substitutions (e.g., nitration, halogenation), though these reactions are less documented in the literature reviewed.

Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases. Its hydroxyl group may contribute to its antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Study:
A study evaluated the compound's efficacy as an anti-inflammatory agent in animal models. Results showed a significant reduction in inflammatory markers, suggesting its potential use in developing anti-inflammatory drugs .

Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Preliminary findings suggest it may influence serotonin and dopamine pathways.

Plant Growth Regulation

This compound has been identified as a component of root exudates that modulates plant growth and root system architecture. It functions as a nitrification inhibitor in soil, enhancing nutrient retention and promoting healthy plant development.

Experimental Findings:
In experiments with Perilla frutescens, treatment with the compound resulted in reduced primary root growth but increased lateral root formation. Transcriptomic analysis revealed differential expression of genes involved in carbon/nitrogen metabolism, contributing to enhanced secondary metabolite accumulation.

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Synthesis Methods:
Several methods have been documented for synthesizing this compound, including:

  • Esterification reactions
  • Grignard reactions
  • Michael addition reactions

These methods highlight the compound's versatility in research applications across different scientific domains.

Data Table: Summary of Key Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory agentSignificant reduction in inflammatory markers
Neurotransmitter modulationInfluences serotonin/dopamine pathways
Agricultural SciencePlant growth regulationInduces lateral root formation; enhances metabolite accumulation
Chemical SynthesisBuilding block for complex moleculesFacilitates synthesis of diverse organic compounds

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate involves its interaction with various molecular targets and pathways. For instance, in plants, it modulates root system architecture by interfering with auxin signaling via the nitric oxide (NO) and reactive oxygen species (ROS) pathways . This modulation affects root development and secondary metabolite accumulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate with analogs based on substituent variations, bioactivity, and physicochemical properties.

Methyl 3-(4-hydroxyphenyl)prop-2-enoate (Methyl p-coumarate)

  • Structure: Features a propenoate group (α,β-unsaturated ester) instead of the phenylpropanoate backbone.
  • Natural Occurrence : Found in plants like bamboo shoots and onions, with roles in antioxidant and anti-inflammatory pathways .
  • Bioactivity: Demonstrates higher solubility in polar solvents due to the unsaturated bond, enhancing bioavailability compared to the saturated propanoate analog .
  • Molecular Weight : 178.18 g/mol (vs. ~270 g/mol estimated for the target compound based on structural analogs) .

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate

  • Structure : Chlorine substitution at the 4-position of the phenyl ring, with additional methyl groups at positions 2 and 2.
  • Synthetic Utility : The chloro group enhances electrophilicity, making it a precursor for cross-coupling reactions, while methyl groups increase steric hindrance, reducing reactivity .
  • Thermal Stability : Higher melting point (unreported) predicted due to increased molecular symmetry and halogen presence.

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate

  • Structure: Incorporates an enoylamino side chain, improving cell permeability.
  • Bioactivity: Potent anti-inflammatory activity via NF-κB inhibition in monocytes (IC₅₀ = 12 µM for IL-6 suppression) .
  • Key Difference: The enoylamino group facilitates hydrogen bonding with protein targets, unlike the parent compound’s ester functionality .

Methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate

  • Structure : Pyrrole ring substitution introduces heterocyclic diversity.
  • Bioactivity : Hypoglycemic activity in insulin-resistant HepG2 cells (10 µM concentration increases glucose uptake by 38%) .
  • Solubility : Reduced aqueous solubility due to the hydrophobic pyrrole moiety compared to the target compound’s simpler aromatic substituents .

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Structure : Nitro and sulfanyl groups confer strong electron-withdrawing effects.
  • Reactivity : Susceptible to nucleophilic attack at the sulfanyl group, unlike the chemically stable target compound .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Use Reference
This compound 4-Hydroxyphenyl, phenyl ~270 (estimated) Specialty chemical (discontinued)
Methyl p-coumarate α,β-unsaturated ester 178.18 Antioxidant, natural product
Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Cl, 2,2-dimethyl 256.73 Synthetic intermediate
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Enoylamino chain 355.39 Anti-inflammatory (IL-6 inhibitor)

Table 2. Solubility and Reactivity Trends

Compound Class Solubility in Methanol Reactivity Notes
Saturated esters (e.g., target compound) Moderate Stable under acidic conditions
α,β-Unsaturated esters (e.g., Methyl p-coumarate) High Prone to Michael addition reactions
Halogenated esters (e.g., chloro analog) Low Electrophilic sites for cross-coupling

Key Findings and Implications

  • Synthetic Utility : Chloro and nitro derivatives serve as intermediates for further functionalization, leveraging their reactive substituents .
  • Natural vs. Synthetic : Naturally occurring analogs (e.g., Methyl p-coumarate) show broader ecological roles but lower thermal stability than synthetic derivatives .

Biological Activity

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate, also known as a root exudate, has garnered attention for its diverse biological activities, particularly in the fields of plant biology and pharmacology. This compound has been shown to play a significant role in modulating root system architecture and possesses potential anti-inflammatory properties.

Target of Action
this compound primarily acts as a nitrification inhibitor , affecting the activity of ammonia-oxidizing bacteria and archaea. This compound inhibits the function of the Macrophage Migration Inhibitory Factor (MIF) , which is crucial in various inflammatory processes.

Biochemical Pathways
The compound influences several biochemical pathways, notably the auxin biosynthesis pathway , which is essential for root development. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation.

Pharmacokinetics

This compound is classified as a small molecule with notable cell permeability. Its efficacy in biological systems is influenced by environmental factors, with optimal inhibitory effects on nitrification observed at specific concentrations (e.g., 1000 mg kg1^{-1}) .

Cellular Effects

In cellular studies, this compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). This inhibition suggests that this compound may serve as a potent anti-cytokine agent .

Case Studies

  • Nitrification Inhibition
    A study highlighted that this compound effectively inhibited nitrification, which is critical for maintaining soil health and nutrient cycling. The inhibitory action was concentration-dependent, with maximum effects at higher concentrations.
  • Anti-inflammatory Activity
    In research involving LPS-stimulated immune cells, this compound significantly reduced levels of inflammatory cytokines. The compound's ability to inhibit the NF-κB pathway further supports its potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity Mechanism Effect Reference
Nitrification InhibitionInhibits ammonia-oxidizing bacteriaReduces nitrification rates
Cytokine InhibitionInhibits MIF and NF-κB pathwayDecreases IL-6, IL-1β, IL-8, TNF-α
Modulation of Root ArchitectureAffects auxin signalingPromotes lateral root formation

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate, and what factors influence yield optimization?

The synthesis typically involves esterification of the corresponding propanoic acid derivative or substitution reactions using nucleophiles. Key factors include:

  • Catalyst selection : Acidic or basic conditions for esterification (e.g., sulfuric acid for protonation of hydroxyl groups) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Hydrolysis side reactions are minimized at lower temperatures (e.g., 0–25°C) .
    Yield optimization requires monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify aromatic proton environments (e.g., 4-hydroxyphenyl group at δ 6.5–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 286.12) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Reverse-phase HPLC : C18 columns with UV detection (λ = 254 nm) separate the compound from biological interferents .
  • LC-MS/MS : Enhances sensitivity for low-concentration samples (e.g., plasma or tissue homogenates) .
  • Calibration curves : Use deuterated analogs (e.g., methyl-d3_3 derivatives) as internal standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from:

  • Bioavailability limitations : Poor solubility or rapid ester hydrolysis in vivo (e.g., serum esterases cleave the methyl ester) .
  • Metabolic stability : Phase II conjugation (e.g., glucuronidation of the 4-hydroxyphenyl group) reduces active compound concentration .
    Mitigation strategies :
  • Prodrug modifications (e.g., tert-butyl esters) to enhance metabolic stability .
  • Co-administration with esterase inhibitors (e.g., bis-nitrophenyl phosphate) in animal models .

Q. What strategies are effective in optimizing stereochemical purity during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in asymmetric syntheses .
  • Chiral chromatography : Preparative HPLC with amylose-based columns resolves racemic mixtures (e.g., >99% ee) .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer .

Q. How does the electronic environment of the hydroxyphenyl group influence reactivity in nucleophilic substitutions?

  • Electron-donating effects : The 4-hydroxyl group activates the aromatic ring for electrophilic substitutions (e.g., nitration or sulfonation) but deactivates it toward nucleophilic attacks .
  • Protection strategies : Acetylation of the hydroxyl group (to form an ether) prevents undesired oxidation during reactions .
  • pH-dependent reactivity : Deprotonation at high pH (>10) enhances nucleophilic aromatic substitution at the ortho position .

Q. What computational methods validate the observed regioselectivity in its chemical reactions?

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., bromination at the para position) .
  • Molecular docking : Models interactions between the compound and biological targets (e.g., cytokine receptors) to explain bioactivity .

Methodological Considerations

Q. What protocols ensure reproducibility in hydrolysis studies of this ester compound?

  • Standardized conditions : Use 0.1 M NaOH/MeOH (1:1 v/v) at 25°C for 24 hours, monitored by HPLC .
  • Control experiments : Include esterase-free buffers to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. How are conflicting cytotoxicity data reconciled across different cell lines?

  • Cell permeability assays : Measure intracellular concentrations via LC-MS to correlate efficacy with uptake .
  • Cell-type-specific metabolism : Some lines (e.g., HepG2) express higher esterase activity, altering active metabolite levels .

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